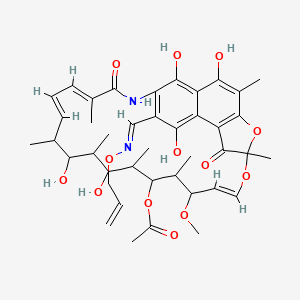
3-Formylrifamycin SV O-allyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylrifamycin SV O-allyloxime is a derivative of rifamycin, a class of antibiotics known for their potent activity against a wide range of bacterial infections. Rifamycins were first discovered in 1957 and have since been extensively studied and modified to enhance their efficacy and stability . This compound is one such modification, designed to improve the pharmacological properties of the parent compound .
Métodos De Preparación
The synthesis of 3-Formylrifamycin SV O-allyloxime typically involves the reaction of 3-formylrifamycin SV with allyl hydroxylamine under specific conditions . The process can be divided into two main stages:
Formation of 3-formylrifamycin SV: This involves the oxidation of rifamycin SV to introduce a formyl group at the 3-position.
Reaction with allyl hydroxylamine: The formyl group is then reacted with allyl hydroxylamine to form the O-allyloxime derivative.
Industrial production methods often utilize continuous flow synthesis to improve yield and efficiency . This method involves the use of microreactors to couple reaction steps and purification processes, resulting in a higher overall yield and reduced reagent consumption .
Análisis De Reacciones Químicas
3-Formylrifamycin SV O-allyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the formyl group or other functional groups within the molecule.
Substitution: The formyl group can be substituted with other functional groups to create new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Formylrifamycin SV O-allyloxime has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Formylrifamycin SV O-allyloxime involves the inhibition of bacterial RNA polymerase, similar to other rifamycins . By binding to the RNA polymerase enzyme, the compound prevents the transcription of bacterial DNA into RNA, thereby inhibiting bacterial growth and replication . This mechanism is particularly effective against Gram-positive bacteria .
Comparación Con Compuestos Similares
3-Formylrifamycin SV O-allyloxime is compared with other rifamycin derivatives, such as:
Rifampicin: Known for its use in treating tuberculosis, rifampicin is a highly effective rifamycin derivative.
Rifapentine: Similar to rifampicin but with a longer half-life, making it suitable for less frequent dosing.
The uniqueness of this compound lies in its specific modifications, which can enhance its stability and efficacy compared to other rifamycin derivatives .
Propiedades
Número CAS |
41776-63-0 |
|---|---|
Fórmula molecular |
C41H52N2O13 |
Peso molecular |
780.9 g/mol |
Nombre IUPAC |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-prop-2-enoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C41H52N2O13/c1-11-16-54-42-18-26-31-36(49)29-28(35(26)48)30-38(24(7)34(29)47)56-41(9,39(30)50)53-17-15-27(52-10)21(4)37(55-25(8)44)23(6)33(46)22(5)32(45)19(2)13-12-14-20(3)40(51)43-31/h11-15,17-19,21-23,27,32-33,37,45-49H,1,16H2,2-10H3,(H,43,51)/b13-12+,17-15+,20-14+,42-18+ |
Clave InChI |
STMDYTACYHJWPV-CFQHGCHSSA-N |
SMILES isomérico |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCC=C)\C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


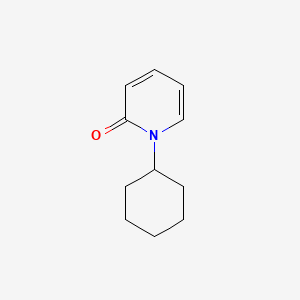
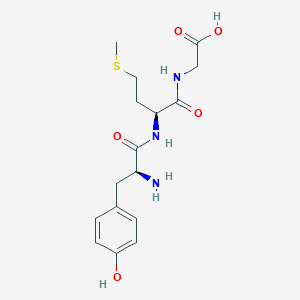
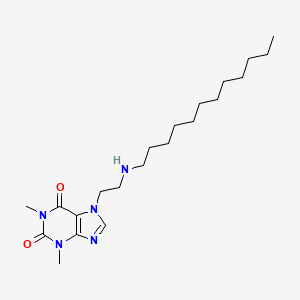
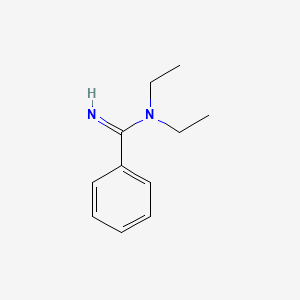
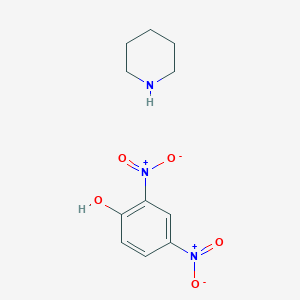

![Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate](/img/structure/B14652447.png)
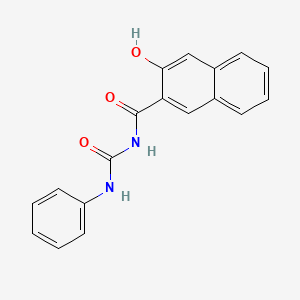
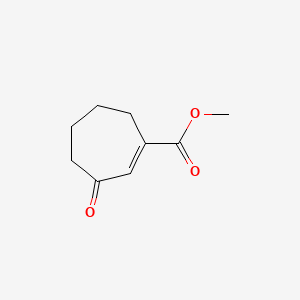
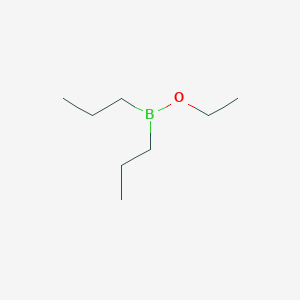
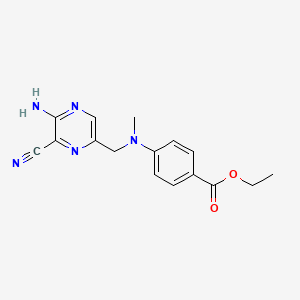
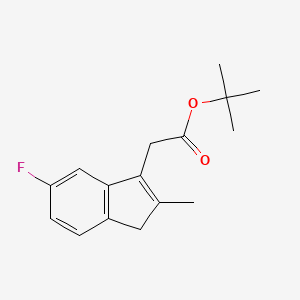
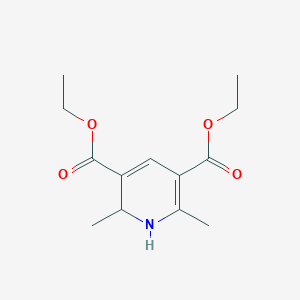
![Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate](/img/structure/B14652471.png)
